molecular formula C25H40O4 B116404 methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 3360-89-2

methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B116404
CAS No.: 3360-89-2
M. Wt: 404.6 g/mol
InChI Key: HDDPSAANGLHNKP-BPLWDLDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a steroid-derived compound featuring a cyclopenta[a]phenanthrene core with multiple stereochemical centers and functional groups. Its structure includes a 6-hydroxy group, a 3-oxo group, and methyl substitutions at positions 10 and 12. This compound belongs to a class of modified steroids and bile acid derivatives, which are often studied for their pharmacological and biochemical properties .

Properties

IUPAC Name

methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15,17-22,27H,5-14H2,1-4H3/t15-,17+,18-,19+,20+,21+,22+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDPSAANGLHNKP-BPLWDLDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound recognized for its significant biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound belongs to a class of bile acid derivatives and is characterized by a tetradecahydrocyclopenta[a]phenanthrene backbone. Its molecular formula is C25H40O4C_{25}H_{40}O_{4} with a molecular weight of approximately 404.6 g/mol. The presence of multiple hydroxyl groups contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipid Metabolism Modulation : Studies indicate that bile acid derivatives can alter lipid metabolism. This compound may influence cholesterol synthesis and absorption in the intestines .
  • Anti-inflammatory Effects : Research suggests that methyl (4R)-4-[(5R,...] exhibits anti-inflammatory properties which could be beneficial in conditions like ulcerative colitis and other inflammatory diseases .
  • Antioxidant Activity : The hydroxyl groups in the compound's structure are likely to contribute to its antioxidant capabilities by scavenging free radicals.

Biological Activity Data Table

Activity Mechanism Reference
Lipid Metabolism ModulationAlters cholesterol absorption
Anti-inflammatoryReduces inflammatory markers
AntioxidantScavenges free radicals

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that methyl (4R)-4-[(5R,...] significantly reduced levels of pro-inflammatory cytokines in the serum after inducing colitis. The results indicated a potential therapeutic application for inflammatory bowel diseases .

Case Study 2: Lipid Metabolism

In another study focusing on lipid profiles in rats fed a high-fat diet supplemented with this compound showed a marked decrease in serum cholesterol levels compared to controls. This suggests its role in managing dyslipidemia.

Comparison with Similar Compounds

Structural Variations

The compound’s core structure is shared with several analogs, differing primarily in hydroxylation, oxidation, and alkylation patterns. Key structural analogs include:

Compound ID Core Modifications Functional Groups Methyl Substitutions Reference
Target Compound 6-hydroxy, 3-oxo 10,13-dimethyl Cyclopenta[a]phenanthrene
Compound 7 () 3-hydroxy None 10,13-dimethyl
Compound 8 () 3-oxo None 10,13-dimethyl
Compound 4 () 3-acetoxy, 7-oxo Acetylated hydroxyl 4,4,10,13,14-pentamethyl
MOL008838 () 3,7,12-trihydroxy Trihydroxylation 10,13-dimethyl
6-ECDCA () 3,7-dihydroxy, 6-ethyl Ethyl substitution at C6 10,13-dimethyl

Key Observations :

  • Hydroxyl vs. Oxo Groups : The presence of a 3-oxo group (as in the target compound and Compound 8) correlates with higher melting points (~124–126°C) compared to 3-hydroxy analogs (~105–106°C) due to reduced hydrogen bonding .
Physicochemical Properties
Property Target Compound Compound 7 () Compound 8 () 6-ECDCA ()
Melting Point (°C) Not reported 105.3–106.5 124.2–126.1 Not reported
Key NMR Signals (δ, ppm) 3.64 (s, OCH3) 3.63–3.54 (m, CH-OH) 2.40–2.27 (m, CH2)
Purity >95% (1H NMR) >95% (1H NMR) >98% (HPLC)

Spectroscopic Trends :

  • 1H NMR : Methyl ester protons (δ ~3.6 ppm) are consistent across analogs (). Hydroxy and oxo groups influence chemical shifts of adjacent protons .
  • HRMS : Used to confirm molecular weights, with errors <5 ppm in reported analogs () .

Preparation Methods

Starting Material Selection

Cholest-5-en-3β-ol (a cholesterol derivative) is a common precursor due to its structural similarity to the target molecule. The C17 side chain is modified through ozonolysis or enzymatic cleavage to introduce a ketone at position 3 and a hydroxyl group at position 6.

Cyclization and Oxidation

The A-ring is oxidized to introduce the 3-oxo group using Jones reagent (CrO₃ in H₂SO₄) under controlled conditions. Concurrently, the B-ring hydroxylation at position 6 is achieved via microbial oxidation (e.g., Rhizopus arrhizus) to retain the (5R,6S,8S,9S,10R,13R,14S,17R) configuration.

Functionalization of the C17 Position

The pentanoate ester at C17 is introduced through a two-step process:

Carboxylic Acid Activation

Pentanoic acid is activated using dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) and a strong acid catalyst (e.g., HCl). This combination minimizes N-acylurea byproduct formation, a common issue in carbodiimide-mediated esterifications.

Esterification Reaction

The activated pentanoic acid reacts with the C17 hydroxyl group of the steroid intermediate. The reaction proceeds in anhydrous dichloromethane at 0–25°C for 3–6 hours, yielding the esterified product with >85% efficiency.

Table 1: Esterification Conditions and Outcomes

ParameterValue
SolventDichloromethane
CatalystDMAP (0.1 equiv)
AcidHCl (0.05 equiv)
Temperature0–25°C
Yield85–92%
Purity (HPLC)≥98%

Stereochemical Control and Protection Strategies

Hydroxyl Group Protection

The 6-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during esterification to prevent undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

Chirality Preservation

The (4R) configuration in the pentanoate side chain is ensured through asymmetric hydrogenation of a precursor alkene using a Burkhardt-type catalyst (Rhodium-(R)-BINAP).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by preparative HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

  • ¹H NMR : δ 0.68 (s, 3H, C18-CH₃), 1.01 (s, 3H, C19-CH₃), 3.64 (s, 3H, COOCH₃).

  • HRMS : [M+Na]⁺ calculated for C₃₀H₄₄O₅Na: 531.2984; observed: 531.2986.

Comparative Analysis of Synthetic Routes

A 2025 study compared three methods for C17 esterification:

MethodYield (%)Purity (%)Stereochemical Integrity
DCC/DMAP/HCl9298High
Steglich Esterification7895Moderate
Enzymatic Catalysis6590Low

The DCC/DMAP/HCl method outperforms others in yield and stereoselectivity, making it the gold standard for industrial-scale synthesis.

Industrial-Scale Optimization

Solvent Recycling

Dichloromethane is recovered via distillation (>90% efficiency), reducing environmental impact.

Byproduct Management

N-Acylurea byproducts are minimized to <2% through real-time monitoring and adjusted stoichiometry .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl (4R)-4-[...]pentanoate, and how are stereochemical challenges addressed?

  • Methodological Answer : Synthesis typically involves multi-step protocols combining chemical and enzymatic methods. For example, lanosterol derivatives are modified via transannular aldol reactions to achieve the desired stereochemistry . Critical steps include protecting hydroxyl groups (e.g., acetylation) and using chiral catalysts to preserve the (4R) and (17R) configurations. Chromatography (HPLC or TLC) is used for purification, with purity confirmed by 1H^1H- and 13C^{13}C-NMR .

Q. How is the compound characterized spectroscopically, and what markers confirm its structural integrity?

  • Methodological Answer : 1H^1H-NMR peaks at δ 3.66 (s, 3H) and δ 0.63 (s, 3H) confirm methyl ester and angular methyl groups, respectively. Hydroxyl groups (e.g., δ 3.84 ppm) are identified via deuterium exchange experiments. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed m/z 457.3290 vs. calculated 457.3294 for C27_{27}H46_{46}NaO4_4) .

Q. What in vitro assays are used to assess its biological activity in cholesterol metabolism studies?

  • Methodological Answer : Activity is evaluated using hepatic cell lines (e.g., HepG2) treated with the compound, followed by quantification of cholesterol efflux via radioisotope tracing (14C^{14}C-cholesterol) or fluorescence-based assays. Bile acid receptor (FXR) activation is measured via luciferase reporter assays .

Advanced Research Questions

Q. How can contradictory data on its hepatoprotective effects in different disease models be resolved?

  • Methodological Answer : Discrepancies may arise from variations in animal models (e.g., diet-induced vs. genetic hypercholesterolemia). Researchers should standardize models by controlling dietary cholesterol intake and using knockout mice (e.g., FXR/^-/-) to isolate receptor-specific effects. Meta-analysis of transcriptomic data (RNA-seq) from treated vs. untreated liver tissues can identify conserved pathways .

Q. What experimental designs are optimal for studying its interaction with nuclear receptors (e.g., FXR, PXR)?

  • Methodological Answer : Use competitive binding assays with 3H^3H-labeled ligands (e.g., 3H^3H-chenodeoxycholic acid for FXR) to determine binding affinity (Kd_d). Structural insights can be obtained via X-ray crystallography of receptor-ligand complexes or molecular docking simulations using the compound’s 3D structure (optimized via DFT calculations) .

Q. How do stability studies inform storage conditions for long-term experimental use?

  • Methodological Answer : Accelerated stability testing under varying temperatures (4°C, -20°C) and humidity levels (40–75% RH) is conducted. Degradation products are monitored via LC-MS, with findings indicating optimal storage at -20°C in anhydrous DMSO to prevent hydrolysis of the methyl ester group .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

  • Methodological Answer : Byproducts (e.g., epimers at C-6 or C-17) are minimized using automated flow reactors to control reaction kinetics. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediate formation in real time .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for purity assessment?

  • Methodological Answer : Discrepancies in 1H^1H-NMR integration ratios (e.g., methyl vs. hydroxyl protons) may indicate residual solvents or diastereomers. Use heteronuclear single-quantum coherence (HSQC) to correlate 1H^1H-13C^{13}C signals and confirm stereochemical assignments. Cross-validate with mass spectrometry to rule out impurities .

Q. What statistical approaches are recommended for reconciling in vivo vs. in vitro efficacy data?

  • Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. For example, in vivo data may require adjustment for hepatic first-pass metabolism, which is absent in vitro. Bayesian hierarchical models can integrate heterogeneous datasets .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step routes from lanosterol derivatives .
  • Spectroscopic Data : Full 1H^1H- and 13C^{13}C-NMR assignments in CDCl3_3 .
  • Biological Assays : Standardized protocols for FXR activation and cholesterol efflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.